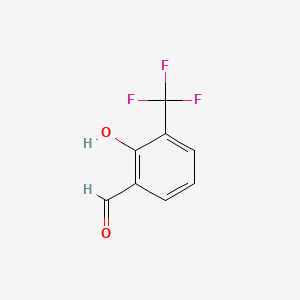

2-Hydroxy-3-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound 2-Hydroxy-3-(trifluoromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-3-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNOXMJBNMKYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381359 | |

| Record name | 2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336628-67-2 | |

| Record name | 2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 336628-67-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-3-(trifluoromethyl)benzaldehyde synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde

Abstract

2-Hydroxy-3-(trifluoromethyl)benzaldehyde, also known as 3-(trifluoromethyl)salicylaldehyde, is a key fluorinated building block in organic synthesis. The presence of both a hydroxyl and an aldehyde group on the aromatic ring, combined with the electron-withdrawing nature of the trifluoromethyl group, makes it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of a reliable synthetic route to this compound, details its full spectroscopic characterization, and offers insights into the causality behind the chosen experimental methodologies, designed for researchers and professionals in chemical and drug development.

Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde

The introduction of a formyl group onto a phenol ring, particularly at the ortho position to the hydroxyl group, is a critical transformation. Several named reactions can achieve this, including the Reimer-Tiemann and Duff reactions.

Strategic Approach: The Duff Reaction

For the ortho-formylation of electron-rich phenols, the Duff reaction presents a robust and effective method.[2] This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid.[3][4] Unlike the Reimer-Tiemann reaction, which uses chloroform and a strong base to generate dichlorocarbene[5][6], the Duff reaction proceeds via an electrophilic iminium ion intermediate. It generally shows a strong preference for formylation at the ortho position, which is a key advantage for the synthesis of salicylaldehyde derivatives.[2][7]

The mechanism begins with the protonation of HMTA, which then fragments to generate an electrophilic iminium species. The electron-rich phenol, in this case, 2-(trifluoromethyl)phenol, attacks the iminium ion in an electrophilic aromatic substitution. This step is regioselective for the ortho position due to the activating and directing effect of the hydroxyl group. The resulting aminomethylated phenol undergoes intramolecular redox reactions and subsequent hydrolysis during acidic workup to yield the final aldehyde product.[2]

Detailed Experimental Protocol: Duff Reaction

This protocol is adapted from established procedures for the ortho-formylation of substituted phenols.[3][8]

Reagents & Materials:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 2-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | 5.00 g | 30.8 | 1.0 |

| Hexamethylenetetramine (HMTA) | C₆H₁₂N₄ | 140.19 | 8.65 g | 61.7 | 2.0 |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 30 mL | - | Solvent |

| 50% Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | 20 mL | - | For Hydrolysis |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)phenol (5.00 g, 30.8 mmol) in trifluoroacetic acid (30 mL).

-

Addition of Reagent: To the stirring solution, add hexamethylenetetramine (8.65 g, 61.7 mmol) portion-wise over 10 minutes. An exotherm may be observed.

-

Heating: Place the flask in a preheated oil bath at 90 °C and stir the mixture under an inert atmosphere (e.g., argon) for 12-16 hours.

-

Hydrolysis: Allow the reaction mixture to cool to room temperature. Carefully add 40 mL of water, followed by the slow addition of 20 mL of 50% sulfuric acid to hydrolyze the intermediate imine. Stir the mixture vigorously for 2 hours at room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 70 mL).

-

Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to isolate the pure 2-hydroxy-3-(trifluoromethyl)benzaldehyde.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for 2-hydroxy-3-(trifluoromethyl)benzaldehyde.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

The purified product is expected to be a solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂ | [9][10] |

| Molecular Weight | 190.12 g/mol | [10] |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | 57 °C | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃.

¹H NMR: The spectrum is expected to show four distinct signals corresponding to the phenolic, aldehydic, and three aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 11.5 | Singlet (broad) | 1H | Phenolic OH | Deshielded due to intramolecular H-bonding with the carbonyl oxygen. |

| ~9.9 | Singlet | 1H | Aldehyde CHO | Strongly deshielded by the anisotropic effect of the carbonyl group.[11] |

| ~7.6 - 7.8 | Multiplet | 2H | Aromatic CH | Protons ortho and para to the electron-withdrawing CF₃ and CHO groups. |

| ~7.1 - 7.3 | Multiplet | 1H | Aromatic CH | Proton meta to the electron-withdrawing groups. |

¹⁹F NMR: A single, sharp resonance is expected due to the chemical equivalence of the three fluorine atoms in the CF₃ group. The chemical shift will be approximately -63 ppm relative to a CFCl₃ standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3400 | Broad | O-H stretch | Characteristic of a hydroxyl group, broadened by hydrogen bonding. |

| ~3050 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch | Fermi doublet characteristic of an aldehyde C-H bond.[12] |

| 1650 - 1670 | Strong, Sharp | C=O stretch (carbonyl) | Frequency is lowered from the typical ~1700 cm⁻¹ due to conjugation and intramolecular H-bonding.[13] |

| ~1600, ~1450 | Medium | C=C stretch | Aromatic ring vibrations. |

| 1300 - 1100 | Strong | C-F stretch | Very strong absorptions characteristic of the trifluoromethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z Value | Proposed Fragment Ion | Rationale |

| 190 | [M]⁺ | Molecular ion peak corresponding to [C₈H₅F₃O₂]⁺. |

| 189 | [M-H]⁺ | Loss of a hydrogen atom, typically from the aldehyde group.[14] |

| 161 | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for benzaldehydes. |

Visualization of Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the final product.

Safety, Handling, and Storage

2-Hydroxy-3-(trifluoromethyl)benzaldehyde should be handled with standard laboratory safety precautions.[15]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This guide outlines a reliable and efficient synthesis of 2-hydroxy-3-(trifluoromethyl)benzaldehyde via the Duff reaction, a method well-suited for the ortho-formylation of activated phenols. The detailed characterization plan, employing NMR, IR, and Mass Spectrometry, provides a robust framework for verifying the structural integrity and purity of the final product. The combination of a proven synthetic strategy and comprehensive analytical validation ensures that researchers can confidently produce and utilize this important fluorinated intermediate for further scientific exploration.

References

-

Micklatcher, M. L., & Cushman, M. (1999). An Improved Method for the Synthesis of 3-Fluorosalicylic Acid with Application to the Synthesis of 3-(Trifluoromethyl)salicylic Acid. Synthesis, 1999(11), 1878–1880. [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-hydroxy-3-(trifluoromethyl)benzaldehyde. The Stenutz Pages. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(Trifluoromethyl)salicylaldehyde. Retrieved from [Link]

-

Wikipedia. (2023). Duff reaction. Retrieved from [Link]

-

PHARMD GURU. (n.d.). Reimer Tiemans Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

-

Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

-

The ScholarShip at ECU. (2016). The Duff Reaction: Researching A Modification. Retrieved from [Link]

-

Grimblat, N., & S 材質 de V. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

-

ChemSrc. (n.d.). The Synthesis and Handling of 3-(Trifluoromethyl)benzaldehyde for Chemical Research. Retrieved from [Link]

- Bakale, R. P., et al. (n.d.). Duff Reaction. Name Reactions in Organic Synthesis. Retrieved from a general knowledge source on the topic.

Sources

- 1. 3-(Trifluoromethyl)salicylaldehyde [myskinrecipes.com]

- 2. Duff reaction - Wikipedia [en.wikipedia.org]

- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 2779274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-hydroxy-3-(trifluoromethyl)benzaldehyde [stenutz.eu]

- 11. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and practices of acquiring and interpreting the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde. As a molecule of interest in synthetic chemistry and materials science, understanding its structural verification via NMR is paramount. This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible analytical outcome.

Theoretical Framework: Understanding the Molecular Environment

The ¹³C NMR spectrum of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde (C₈H₅F₃O₂) presents a unique analytical puzzle. The chemical shifts and coupling patterns are governed by the interplay of three distinct substituent groups on the benzene ring: a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a trifluoromethyl (-CF₃) group.[1][2] A foundational understanding of their electronic effects is crucial for accurate spectral prediction and assignment.

-

Hydroxyl Group (-OH): The oxygen atom is highly electronegative, yet it possesses lone pairs of electrons that can be donated into the aromatic π-system. This resonance effect is dominant, making the -OH group an overall electron-donating group (EDG). It increases electron density primarily at the ortho and para positions, causing the corresponding carbon signals to be shielded (shifted upfield to a lower ppm value).

-

Aldehyde Group (-CHO): The carbonyl carbon is sp² hybridized and bonded to a highly electronegative oxygen atom. This group is strongly electron-withdrawing (EWG) through both induction and resonance. It de-shields the attached ipso-carbon and other carbons in the ring, particularly the ortho and para positions, shifting their signals downfield (to a higher ppm value).[3] The aldehyde carbon itself has a characteristic chemical shift in the 190-200 ppm range.[4]

-

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms (a strong -I or negative inductive effect). Unlike the other groups, it has no resonance contribution. This group significantly de-shields the ipso-carbon to which it is attached. A defining feature of the -CF₃ group in ¹³C NMR is the presence of spin-spin coupling between the ¹³C and ¹⁹F nuclei.[5][6] This results in a quartet multiplicity for the -CF₃ carbon itself (¹J_CF coupling) and smaller couplings (²J_CF, ³J_CF) that can cause splitting in the signals of nearby carbons.[7][8]

The combination of these competing electronic effects on a single aromatic ring necessitates a careful, evidence-based approach to spectral assignment.

Caption: Numbering scheme for carbon atoms in 2-Hydroxy-3-(trifluoromethyl)benzaldehyde.

Predicted ¹³C NMR Spectral Data

Based on established substituent effects and data from similar fluorinated aromatic compounds, a predicted ¹³C NMR spectrum can be tabulated.[5][7] This serves as a hypothesis to be validated by the experimental data. The lack of symmetry in the molecule means all 8 carbon atoms are chemically non-equivalent and should produce distinct signals.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹⁹F Coupling) | Rationale for Chemical Shift and Multiplicity |

| C7 (CHO) | 190 - 195 | Doublet or Singlet | Characteristic aldehyde region; de-shielded by oxygen. May show small ³J coupling to ring protons or C-F coupling. |

| C2 (-OH) | 155 - 160 | Singlet or Doublet | Shielded by -OH resonance but de-shielded by proximity to two EWGs. |

| C4 | 135 - 140 | Doublet | para to the strongly withdrawing -CF₃ group, leading to de-shielding. |

| C6 | 125 - 130 | Singlet | Least affected by substituents, expected to be in a typical aromatic CH region. |

| C8 (CF₃) | 120 - 125 | Quartet (¹J_CF ≈ 275 Hz) | The direct one-bond coupling to three ¹⁹F atoms splits the signal into a prominent quartet.[9] |

| C3 (-CF₃) | 120 - 125 | Quartet (²J_CF ≈ 30-35 Hz) | Attached to the de-shielding -CF₃ group. The two-bond C-F coupling results in a quartet.[9] |

| C5 | 118 - 122 | Singlet | ortho to the electron-donating -OH group, resulting in significant shielding. |

| C1 (-CHO) | 115 - 120 | Singlet or Doublet | ortho to the electron-donating -OH group, causing shielding that counteracts the de-shielding from the aldehyde. |

Note: The exact chemical shifts can be influenced by the solvent and concentration. The listed multiplicities are due to ¹³C-¹⁹F coupling; proton-coupled spectra would show additional splittings.

A Self-Validating Experimental Protocol

This protocol is designed to generate a high-fidelity, interpretable ¹³C NMR spectrum. The logic behind each step is explained to ensure the integrity of the results.

Caption: A validated workflow for the ¹³C NMR analysis of organic compounds.

Step-by-Step Methodology:

-

Sample Preparation:

-

Action: Accurately weigh 20-30 mg of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde.

-

Rationale: This mass provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable number of scans.

-

Action: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Rationale: CDCl₃ is a standard solvent for many organic molecules and its residual ¹³C signal at 77.16 ppm can serve as a secondary reference.[4] TMS is the universally accepted primary reference standard, defined as 0.0 ppm.[4]

-

Action: Transfer the solution to a clean, dry 5mm NMR tube. If any solid is undissolved, filter the solution through a small plug of glass wool directly into the tube.

-

Rationale: Particulate matter in the NMR tube will severely degrade the magnetic field homogeneity (shim), leading to broad lines and poor spectral resolution.

-

-

Instrument Setup and Data Acquisition:

-

Action: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the CDCl₃. Tune the ¹³C and ¹H probes and perform an automated or manual shimming procedure to optimize field homogeneity.

-

Rationale: Locking ensures the magnetic field remains stable throughout the experiment. Tuning and shimming are critical for maximizing signal sensitivity and achieving sharp, well-resolved peaks.

-

Action: Set up a standard proton-decoupled ¹³C experiment. Key parameters include:

-

Pulse Program: A standard 30-degree pulse experiment (e.g., zgpg30 on Bruker systems) is a robust choice.

-

Number of Scans (NS): Begin with 1024 scans. This may be increased if the signal-to-noise ratio is low.

-

Relaxation Delay (D1): Set to 2 seconds.

-

Rationale: ¹³C has a low natural abundance (~1.1%), requiring many scans to build a strong signal. Quaternary carbons, like C1, C2, C3, and sometimes C8, have long relaxation times. A 2-second delay helps ensure they are sufficiently relaxed before the next pulse, providing a more quantitative representation, though true quantitation requires much longer delays.

-

-

Action: Start the acquisition.

-

-

Data Processing and Interpretation:

-

Action: Once the acquisition is complete, apply an exponential multiplication function (line broadening of 1-2 Hz) and perform a Fourier Transform.

-

Rationale: The line broadening improves the signal-to-noise ratio at a minor cost to resolution. The Fourier Transform converts the raw data (Free Induction Decay) into the frequency-domain spectrum.

-

Action: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Rationale: Incorrect phasing is a common source of error and can make peak identification and integration unreliable.

-

Action: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Rationale: This calibration step ensures the accuracy and comparability of the chemical shift values.

-

Action: Analyze the spectrum. Identify the 8 expected carbon signals. Pay close attention to the characteristic quartets for the CF₃ carbon (C8) and the carbon it is attached to (C3).[7][9] Note the characteristically low intensity of the four quaternary carbons (C1, C2, C3, C8) compared to the four protonated carbons (C4, C5, C6, C7).[3] Assign each peak by comparing its experimental chemical shift and multiplicity to the predicted values in the table.

-

Conclusion

The ¹³C NMR analysis of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde is a powerful method for unambiguous structural confirmation. A successful analysis hinges on understanding the competing electronic effects of the hydroxyl, aldehyde, and trifluoromethyl substituents, which dictate the chemical shifts and coupling patterns. By following a carefully rationalized experimental protocol, from sample preparation to data processing, a high-quality, interpretable spectrum can be reliably obtained. The characteristic quartet signals arising from ¹³C-¹⁹F coupling serve as a definitive diagnostic tool for verifying the presence and position of the trifluoromethyl group, embodying the principle of a self-validating analytical system.

References

-

Title: ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF Source: ResearchGate URL: [Link]

-

Title: ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

-

Title: 2-hydroxy-3-(trifluoromethyl)benzaldehyde Source: Stenutz URL: [Link]

-

Title: C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm Source: Doc Brown's Chemistry URL: [Link]

-

Title: 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 2779274 Source: PubChem - NIH URL: [Link]

-

Title: ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants Source: Semantic Scholar URL: [Link]

-

Title: ¹³C NMR of Fluorinated Organics Source: University of Ottawa NMR Facility Blog URL: [Link]

-

Title: Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 Source: Beilstein Journals URL: [Link]

-

Title: (PDF) Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series Source: ResearchGate URL: [Link]

-

Title: ¹³C NMR Spectroscopy Source: University Handout/Lecture Notes URL: [Link]

Sources

- 1. 2-hydroxy-3-(trifluoromethyl)benzaldehyde [stenutz.eu]

- 2. 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 2779274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Mass Spectrometry of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde, a crucial building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of methods to offer an in-depth analysis of the underlying principles governing its ionization and fragmentation. By understanding the causality behind its mass spectral characteristics, researchers and drug development professionals can enhance structural elucidation, improve impurity profiling, and accelerate their development timelines. We will explore tailored experimental workflows for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), delve into the mechanistic details of its fragmentation pathways, and provide actionable insights for robust and reliable analysis.

Introduction to 2-Hydroxy-3-(trifluoromethyl)benzaldehyde

Chemical Properties and Structure

2-Hydroxy-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C₈H₅F₃O₂ and a monoisotopic mass of approximately 190.02 g/mol .[1] Its structure is characterized by a benzene ring substituted with three key functional groups: a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a trifluoromethyl (-CF₃) group, positioned ortho to each other.

-

Molecular Formula: C₈H₅F₃O₂

-

Molecular Weight: 190.12 g/mol [1]

-

CAS Number: 2449-06-1

-

Appearance: Typically a solid with a melting point of 57 °C.[1]

The electronic properties of these substituents significantly influence the molecule's reactivity and its behavior in a mass spectrometer. The electron-withdrawing nature of the aldehyde and trifluoromethyl groups, combined with the electron-donating potential of the hydroxyl group, creates a unique electronic environment that dictates the fragmentation pathways.

Significance in Research and Drug Development

2-Hydroxy-3-(trifluoromethyl)benzaldehyde serves as a vital intermediate in the synthesis of a wide range of more complex molecules. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, improve binding affinity, and increase the lipophilicity of drug candidates. Consequently, this aldehyde is a key starting material for novel pharmaceuticals, agrochemicals, and specialty polymers. An authoritative understanding of its mass spectrometric properties is therefore not merely academic but a practical necessity for ensuring the identity and purity of its downstream products.

Core Principles of Mass Spectrometry for Analysis

The choice of ionization technique is paramount and is dictated by the analytical question at hand—be it detailed structural elucidation or sensitive quantification in a complex matrix.

Ionization Techniques: A Deliberate Choice

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, inducing extensive and reproducible fragmentation.[2] This makes it exceptionally powerful for structural elucidation, as the resulting fragmentation pattern serves as a chemical "fingerprint."

Causality: For 2-Hydroxy-3-(trifluoromethyl)benzaldehyde, EI is the preferred method for unambiguous identification. The 70 eV electron beam provides sufficient energy to generate a rich fragmentation spectrum that reveals the connectivity of the aromatic ring and its substituents. The stability of the resulting fragment ions is a key determinant of the observed spectrum.

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. This is ideal for confirming molecular weight and for coupling with liquid chromatography (LC) for the analysis of complex mixtures.

Causality: Given the acidic nature of the phenolic hydroxyl group, 2-Hydroxy-3-(trifluoromethyl)benzaldehyde is expected to ionize efficiently in negative ion mode ESI to form the [M-H]⁻ ion. In positive ion mode, it can form the protonated molecule [M+H]⁺ or adducts with ions present in the mobile phase, such as sodium [M+Na]⁺.[3] The choice of ESI is strategic for quantitative studies (e.g., pharmacokinetic analysis) where preserving the molecular ion is crucial for sensitivity and specificity.

Experimental Workflow: A Practical Guide

A robust analytical method is a self-validating system. The following protocols are designed to provide a reliable starting point for the analysis of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde, which can be further optimized for specific instrumentation and matrices.

Sample Preparation

-

Solvent Selection: For GC-MS, high-purity volatile solvents such as Dichloromethane or Ethyl Acetate are recommended. For LC-MS, a mixture of Methanol or Acetonitrile with deionized water is appropriate.

-

Concentration: Prepare a stock solution of 1 mg/mL. For direct infusion ESI-MS, dilute to 1-10 µg/mL. For GC-MS and LC-MS, prepare a dilution series from 0.1 to 100 µg/mL for method development and calibration.

Instrumentation and Parameters

| Parameter | Setting | Rationale & Field Insights |

| GC System | Agilent 8890 GC or equivalent | A standard, robust platform for routine analysis. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing excellent separation for a wide range of aromatic compounds. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Injection Vol. | 1 µL (Split 20:1) | A split injection prevents column overloading and ensures sharp peaks. |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A starting temperature below the solvent boiling point, followed by a ramp to elute the analyte efficiently. |

| MS System | Agilent 5977B MSD or equivalent | A reliable single quadrupole mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) | For generating a reproducible fragmentation fingerprint. |

| EI Energy | 70 eV | The industry standard for creating comparable mass spectra. |

| Source Temp. | 230 °C | Optimizes ion formation and minimizes source contamination. |

| Quad Temp. | 150 °C | Ensures stable ion transmission. |

| Scan Range | m/z 40-300 | Covers the molecular ion and all expected fragments. |

| Parameter | Setting | Rationale & Field Insights |

| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast, high-resolution separations. |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) | Standard for retaining moderately polar compounds like the target analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ion mode and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 10% B to 95% B over 5 minutes | A typical gradient for separating impurities from the main compound. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| MS System | Q-TOF or Orbitrap Mass Spectrometer | High-resolution mass spectrometry (HRMS) provides accurate mass for formula confirmation. |

| Ionization Mode | ESI Negative and Positive | Run in both modes to capture the deprotonated [M-H]⁻ and protonated [M+H]⁺ species. |

| Capillary Voltage | 3.0 kV (Negative), 3.5 kV (Positive) | Typical voltages for stable spray generation. |

| Source Temp. | 120 °C | A lower temperature to minimize in-source decay. |

| Desolvation Temp. | 350 °C | Efficiently removes solvent from the ESI droplets. |

| Scan Range | m/z 50-500 | A broad range to capture the molecular ion and potential adducts or dimers. |

Fragmentation Analysis and Mechanistic Insights

The fragmentation of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde is a logical cascade of events governed by the relative stability of the resulting ions and neutral losses. The analysis draws upon established fragmentation patterns of substituted benzaldehydes.[4][5][6][7]

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the initial event is the removal of an electron to form the molecular ion [M]⁺• at m/z 190. The subsequent fragmentation is heavily influenced by the aldehyde group, a common initiation site for fragmentation in aromatic aldehydes.

Key Predicted Fragments:

-

m/z 189 [M-H]⁺: Loss of a hydrogen radical from the aldehyde group is a characteristic fragmentation for aromatic aldehydes, leading to a stable acylium ion.[4][5][6]

-

m/z 161 [M-CHO]⁺: Cleavage of the formyl group (CHO) results in a fragment corresponding to the substituted phenyl cation.

-

m/z 162 [M-CO]⁺•: Rearrangement followed by the loss of a neutral carbon monoxide (CO) molecule is another common pathway for benzaldehydes.

-

m/z 141 [M-CHO-HF]⁺: Subsequent loss of hydrogen fluoride (HF) from the m/z 161 fragment is plausible due to the presence of the trifluoromethyl and hydroxyl groups.

-

m/z 69 [CF₃]⁺: The trifluoromethyl cation is a stable species and its appearance is a strong indicator of a -CF₃ group.

Caption: Predicted EI fragmentation pathway of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde.

Collision-Induced Dissociation (CID) in ESI-MS/MS

Tandem mass spectrometry (MS/MS) is invaluable for confirming the structure of the molecular ion observed in ESI. In a typical experiment, the [M-H]⁻ ion (m/z 189) is selected in the first mass analyzer and then fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.

Predicted MS/MS Fragments from [M-H]⁻ (m/z 189):

-

Loss of CO: A common neutral loss from phenolic compounds, which would yield a fragment at m/z 161.

-

Loss of HF: The trifluoromethyl group can facilitate the loss of hydrogen fluoride, resulting in a fragment at m/z 169.

-

Loss of CF₂: Rearrangement can lead to the elimination of difluorocarbene, a known fragmentation for some trifluoromethyl-containing compounds.[2]

Caption: Conceptual workflow for an ESI-MS/MS experiment on the [M-H]⁻ ion.

Advanced Applications and Troubleshooting

Quantitative Analysis

For quantitative applications, such as determining the concentration of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde in a reaction mixture or a biological sample, LC-MS is the method of choice due to its sensitivity and selectivity. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response. A typical approach would involve monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.

Common Pitfalls and Solutions

-

Poor Peak Shape in GC-MS: The phenolic hydroxyl group can cause peak tailing. If this is an issue, derivatization of the hydroxyl group (e.g., silylation) can improve chromatographic performance, although this adds a sample preparation step.

-

In-source Fragmentation in ESI: If the molecular ion is weak and significant fragmentation is observed in the full scan ESI spectrum, reduce the source voltage or cone voltage to decrease the energy imparted to the ions.

-

Matrix Effects in LC-MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Employing a robust sample clean-up procedure (e.g., solid-phase extraction) and using an internal standard can mitigate these effects.

Conclusion: Synthesizing the Data for Actionable Insights

A thorough and mechanistically-grounded understanding of the mass spectrometry of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde is indispensable for scientists in the pharmaceutical and chemical industries. By deliberately selecting the appropriate ionization technique—EI for structural confirmation and ESI for sensitive quantification—and by implementing robust, well-reasoned analytical protocols, researchers can generate high-quality, reliable data. The predicted fragmentation pathways detailed in this guide provide a solid framework for interpreting mass spectra, enabling confident identification and characterization. This knowledge ultimately translates to greater efficiency and integrity in the research and development process, ensuring the quality of intermediates and the final products they are used to create.

References

-

Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Ballesteros, E., Gallego, M., & Valcárcel, M. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1300, 213-220. Available at: [Link]

-

ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... [Image]. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Cavell, R. G., & Wong, C. Y. (1972). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 11(7), 1591-1597. Available at: [Link]

-

Stenutz, R. (n.d.). 2-hydroxy-3-(trifluoromethyl)benzaldehyde. Stenutz. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (2014). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Taheri, A., & Ahmadzadeh, H. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 99-102. Available at: [Link]

-

El-Seedi, H. R., et al. (2012). Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 17(8), 9499-9508. Available at: [Link]

-

Zhang, X., & Guo, Y. L. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 24(5), 792-800. Available at: [Link]

Sources

- 1. 2-hydroxy-3-(trifluoromethyl)benzaldehyde [stenutz.eu]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 3. researchgate.net [researchgate.net]

- 4. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 5. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]

- 6. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 7. Benzaldehyde, 3-(trifluoromethyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde Derivatives

This guide provides a comprehensive technical overview of the crystal structure of derivatives of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the synthesis, structural analysis, and characterization of these compounds, with a particular focus on how the presence of the trifluoromethyl group influences their solid-state architecture and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules.

Introduction: The Significance of the Trifluoromethyl Group in Salicylaldehyde Scaffolds

2-Hydroxy-3-(trifluoromethyl)benzaldehyde, also known as 3-(trifluoromethyl)salicylaldehyde, is an aromatic aldehyde that serves as a valuable building block for a variety of derivatives. The strategic placement of a hydroxyl group at the 2-position and a trifluoromethyl (CF₃) group at the 3-position of the benzene ring imparts unique chemical and physical properties to the molecule and its subsequent derivatives. The hydroxyl group provides a reactive site for derivatization and can participate in intramolecular hydrogen bonding, which influences the conformation of the molecule.

The trifluoromethyl group is a particularly noteworthy substituent in drug design and materials science.[1] Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring, impacting the reactivity of the aldehyde. Furthermore, the CF₃ group is highly lipophilic and metabolically stable, properties that can enhance a drug's ability to cross cell membranes and resist enzymatic degradation.[1] These characteristics make trifluoromethyl-containing compounds highly sought after in the development of new pharmaceuticals and advanced materials.

This guide will focus primarily on the Schiff base derivatives of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde, as they represent a major and well-studied class of compounds. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The crystal structure of these derivatives provides invaluable insights into their three-dimensional arrangement, intermolecular interactions, and ultimately, their structure-activity relationships.

Synthesis and Crystallization of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde Derivatives

The synthesis of derivatives of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde, particularly Schiff bases, is typically a straightforward condensation reaction. The general approach involves reacting the aldehyde with a primary amine in a suitable solvent, often with gentle heating.

Case Study: Synthesis of (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP)

A well-documented example is the synthesis of the Schiff base (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), derived from the reaction of 2-hydroxy-3-ethoxybenzaldehyde with 3-(trifluoromethyl)aniline.[3] While not a direct derivative of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde, its synthesis and structural analysis provide a valuable and closely related model.

Experimental Protocol: Synthesis of ETPMP [3]

-

Dissolution: Dissolve 1 mmol of 2-hydroxy-3-ethoxybenzaldehyde in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition of Amine: While continuously stirring, add 1 mmol of 3-(trifluoromethyl)aniline dropwise to the solution.

-

Reflux: Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: Upon completion of the reaction, cool the solution to room temperature. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent.[3]

-

Isolation: The resulting brownish-yellow crystals are isolated by filtration.

This protocol can be adapted for the synthesis of various Schiff base derivatives of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde by substituting the appropriate amine.

Caption: General workflow for the synthesis of Schiff base derivatives.

Crystal Structure Analysis

The determination of the crystal structure of these derivatives is predominantly achieved through single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of molecules in the solid state.

Molecular Conformation and Intramolecular Interactions

A common feature in the crystal structures of Schiff bases derived from salicylaldehydes is the presence of an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen atom.[3] This interaction forms a stable six-membered ring, denoted as an S(6) motif, which significantly influences the planarity of this portion of the molecule.

The introduction of the bulky and electron-withdrawing trifluoromethyl group can induce non-planar conformations in the molecule.[3] The dihedral angle between the salicylaldehyde ring and the amine-derived phenyl ring is a key parameter in describing the overall molecular shape.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In addition to conventional hydrogen bonds, weaker interactions involving the trifluoromethyl group play a crucial role. These include:

-

C-H···F Hydrogen Bonds: These interactions, though weak, can significantly influence the supramolecular assembly.[3]

-

C-F···π Interactions: The electron-deficient fluorine atoms can interact with the electron-rich π systems of adjacent aromatic rings.

-

π-π Stacking: The aromatic rings of neighboring molecules can stack on top of each other, contributing to the stability of the crystal lattice.

The presence of the trifluoromethyl group often leads to the formation of dimeric structures and more complex three-dimensional networks through these varied intermolecular forces.

Tabulated Crystallographic Data

The following table summarizes key crystallographic data for a representative Schiff base derivative, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP).[3]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄F₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.6613(9) |

| b (Å) | 21.251(3) |

| c (Å) | 9.6820(13) |

| α (°) | 90 |

| β (°) | 95.386(4) |

| γ (°) | 90 |

| Volume (ų) | 1567.5(4) |

| Z | 4 |

Selected Bond Lengths and Angles for ETPMP (from X-ray Diffraction) [3]

| Bond | Length (Å) | Angle | Value (°) |

| O-H···N | - | O-H···N | - |

| C-F | 1.304 - 1.369 | C-N-C | 116.5 - 122.5 |

| C=N | ~1.27 | C-O-C | 115.3 - 125.6 |

Spectroscopic Characterization

In addition to X-ray crystallography, a suite of spectroscopic techniques is essential for the full characterization of these derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: A small amount of the crystalline sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: Key vibrational bands are assigned to specific functional groups.

Characteristic Vibrational Frequencies:

-

O-H stretch: A broad band in the region of 3400-3200 cm⁻¹, often indicative of hydrogen bonding.

-

C-H stretch (aromatic): Peaks around 3100-3000 cm⁻¹.

-

C=N stretch (imine): A sharp, medium to strong band around 1630-1600 cm⁻¹.[4]

-

C-F stretch: Strong absorptions in the region of 1350-1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration of the signals to elucidate the molecular structure.

Characteristic NMR Signals:

-

¹H NMR:

-

-OH proton: A broad singlet, typically downfield (δ > 10 ppm), due to hydrogen bonding.

-

-CH=N proton: A singlet in the range of δ 8.0-9.0 ppm.

-

Aromatic protons: A series of multiplets in the range of δ 6.5-8.0 ppm.

-

-

¹³C NMR:

-

-CH=N carbon: A signal around δ 160-170 ppm.

-

Aromatic carbons: Signals in the range of δ 110-160 ppm.

-

CF₃ carbon: A quartet due to coupling with the fluorine atoms.

-

Caption: Workflow for the structural characterization of derivatives.

Applications in Drug Development and Materials Science

The detailed structural knowledge gained from crystallographic and spectroscopic studies is paramount in understanding the potential applications of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde derivatives.

Structure-Activity Relationships in Drug Design

The antimicrobial activity of Schiff bases is a well-established field of research.[1] The presence of the trifluoromethyl group can enhance the lipophilicity of these compounds, facilitating their passage through microbial cell membranes. Furthermore, the specific three-dimensional shape of the molecule, as determined by its crystal structure, dictates how it interacts with biological targets such as enzymes or receptors.

The ability of these molecules to form stable metal complexes also opens up avenues for the development of novel metallodrugs with enhanced biological activity.[5] The coordination geometry of these metal complexes, which can be precisely determined by X-ray crystallography, is a key determinant of their therapeutic efficacy.

Advanced Materials

The unique electronic and intermolecular-interacting properties of these trifluoromethyl-containing compounds make them attractive candidates for the development of advanced materials. For instance, their nonlinear optical (NLO) properties are of interest for applications in optoelectronics.[3] The crystal packing and molecular orientation, which are influenced by the trifluoromethyl group, are critical factors in determining the NLO response of the material.

Conclusion

The derivatives of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde, particularly the Schiff bases, represent a versatile and promising class of compounds. Their synthesis is generally straightforward, and their structures can be thoroughly characterized by a combination of single-crystal X-ray diffraction and spectroscopic techniques. The presence of the trifluoromethyl group exerts a profound influence on their crystal packing, primarily through weak intermolecular interactions such as C-H···F hydrogen bonds. This detailed structural understanding is fundamental to elucidating their structure-activity relationships and guiding the rational design of new therapeutic agents and advanced materials. The continued exploration of the crystal engineering of these compounds will undoubtedly lead to the discovery of new derivatives with enhanced properties and novel applications.

References

- Yildiz, M., Karpuz, O., Zeyrek, C. T., Boyacioglu, B., Dal, H., Demir, N., Yildirim, N., & Unver, H. (2015).

- Design, Synthesis, characterization and antibacterial evaluation of novel trifluoro methyl Schiff base metal complexes. (2024). JETIR.

- Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (n.d.). PubMed Central.

- Antipathogenic effects of structurally-related Schiff base derivatives: Structure–activity relationship. (2016). Arabian Journal of Chemistry.

- Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. (2017). MDPI.

- Recent advances in 3d-block metal complexes with bi, tri, and tetradentate Schiff base ligands derived from salicylaldehyde and its derivatives: Synthesis, characterization and applic

- Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived

- 1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal. (n.d.). CCDC.

- 2-hydroxy-3-(trifluoromethyl)benzaldehyde. (n.d.). Stenutz.

- Search - Access Structures. (n.d.). CCDC.

- 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde. (n.d.). PubChem.

- 2-Hydroxy-3-(trifluoromethyl)benzaldehyde. (n.d.). CymitQuimica.

- Fe(III) Complexes with Schiff base Ligands : Synthesis, Characterization, Antimicrobial Studies. (n.d.).

- Single-crystal x-ray crystallographic structure of 2g (CCDC 1024914). (n.d.).

- (PDF) Antipathogenic effects of structurally-related Schiff base derivatives: Structure-Activity relationship. (2016).

- papers 2-chloro-3-(trifluoromethyl)benzaldehyde. (n.d.). Sigma-Aldrich.

- Algerian Journal of Engineering and Technology Synthesis and characterization of schiff base of 3-[(2-Hydroxy. (2020).

- 3-(Trifluoromethyl)benzaldehyde. (n.d.). PubChem.

- 2-hydroxy-3-(trifluoromethoxy)benzaldehyde. (n.d.). PubChemLite.

- Crystal structure of 2-hydroxy-4-methoxy benzaldehyde, C8H8O3. (2020).

- metal complexes of schiff base derived from salicylaldehyde – a review. (2018).

- Biological applications of Schiff bases: An overview. (2022). GSC Online Press.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.).

- Synthesis, Characterization, DFT and antimicrobial studies of some azomethine and β-amino deriv

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Isolation, characterization and x-ray structure determin

- Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. (n.d.).

- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.).

- X-ray Crystallographic Studies of Some Heterocyclic Schiff Bases of Salisylaldoxime with Ni (II), Cu (II) and Co (II) Transition Metal Complexes. (n.d.).

- Organic Letters Ahead of Print. (n.d.).

- hydroxy schiff bases: Topics by Science.gov. (n.d.).

- 2-METHYL-3-(TRIFLUOROMETHYL)BENZALDEHYDE(878001-20-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-hydroxy-5-(trifluoroMethyl)benzaldehyde(210039-65-9) 1 H NMR. (n.d.). ChemicalBook.

- synthesis, dft study and antimicrobial activity of schiff bases derived from benzaldehydes and amino acids. (n.d.). Semantic Scholar.

- (PDF) 2,3,4-Trihydroxybenzaldehyde. (2008).

- Benzaldehyde, 2-hydroxy-3-methoxy-. (n.d.). the NIST WebBook.

- FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. (n.d.).

- High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rot

- IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2012).

- 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). PMC - PubMed Central.

- H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... (n.d.).

- (PDF) A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. (2023).

- Crystal structure of (E)-2-(3,5-bis(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen- 1(2H)-one, C20H14F6O2. (n.d.). ResearchGate.. (n.d.).

Sources

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 5. jetir.org [jetir.org]

Theoretical and computational studies of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde: A Guide for Advanced Research

Executive Summary

2-Hydroxy-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest due to the unique electronic and steric properties conferred by its trifluoromethyl (-CF₃) and hydroxyl (-OH) groups. The -CF₃ group, a powerful electron-withdrawing moiety, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a bioisostere of choice in modern drug design.[1][2][3] This guide provides a comprehensive framework for the theoretical and computational investigation of this compound. It moves beyond a simple recitation of methods to explain the causality behind procedural choices, offering field-proven insights for researchers. We will explore Density Functional Theory (DFT) for elucidating molecular properties and molecular docking for predicting binding interactions, providing detailed, self-validating protocols essential for robust scientific inquiry.

Foundational Concepts: Significance and Properties

Chemical Identity and Molecular Blueprint

Before delving into complex computational models, a firm grasp of the molecule's fundamental properties is essential.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂ | [4][5] |

| Molecular Weight | 190.12 g/mol | [6] |

| SMILES | O=Cc1c(O)c(C(F)(F)F)ccc1 | [4] |

| InChIKey | ZUNOXMJBNMKYOM-UHFFFAOYSA-N | [4] |

| Physical Form | Solid | [6] |

| Melting Point | 57 °C | [6] |

The juxtaposition of an ortho-hydroxyl group, a formyl group, and a trifluoromethyl group on the benzene ring creates a unique electronic and steric environment. This arrangement allows for intramolecular hydrogen bonding between the hydroxyl proton and the formyl oxygen, which significantly influences the molecule's conformation and reactivity.

The Trifluoromethyl Group: A Pillar of Modern Chemistry

The inclusion of the -CF₃ group is a strategic decision in the design of bioactive molecules and advanced materials.[1][3] Its strong electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, influencing its reactivity in synthetic transformations.[2] In a pharmaceutical context, this group can increase a drug's binding affinity to target proteins and improve its metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, it enhances lipophilicity, which can improve membrane permeability and bioavailability. Its applications also extend to material science, where it imparts thermal stability and hydrophobicity to polymers and coatings.[7]

Theoretical & Computational Methodologies: A Predictive Framework

Computational chemistry provides an indispensable toolkit for predicting molecular behavior, guiding experimental design, and saving significant resources. This section details the core theoretical methods for studying 2-Hydroxy-3-(trifluoromethyl)benzaldehyde.

The Computational Workflow: An Overview

A robust computational study follows a logical progression from defining the molecule's fundamental electronic structure to simulating its interaction with biological targets. This workflow ensures that each step builds upon validated data from the previous one.

Caption: A typical workflow for the computational analysis of a small molecule.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is favored for its excellent balance of accuracy and computational cost, making it a workhorse in modern chemical research.[8][9]

Causality: The first and most critical step is to find the molecule's most stable three-dimensional structure (its ground-state geometry). All subsequent properties are calculated from this optimized structure. An inaccurate geometry will lead to erroneous predictions for all other parameters.

Step-by-Step Methodology:

-

Input Structure: Build the 2D structure of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde using molecular modeling software (e.g., GaussView, Avogadro).

-

Select Method: Choose the B3LYP hybrid functional. This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.[10][11]

-

Select Basis Set: Employ the 6-311++G(d,p) basis set. This is a Pople-style split-valence basis set.

-

6-311: Provides a flexible description of core and valence electrons.

-

++G: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and potential hydrogen bonds.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in electron distribution, essential for describing polar bonds like C=O, O-H, and C-F.

-

-

Initiate Calculation: Run the optimization calculation using a computational chemistry package like Gaussian. The calculation is complete when the forces on the atoms converge to near zero, indicating a stationary point on the potential energy surface.

Causality: This calculation serves two purposes. First, it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it predicts the molecule's infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.[9][11]

Step-by-Step Methodology:

-

Use Optimized Geometry: The frequency calculation must be performed on the optimized geometry from Protocol 2.2.1, using the same level of theory (B3LYP/6-311++G(d,p)).

-

Run Calculation: Execute a frequency analysis job.

-

Analyze Output:

-

Verify Minimum: Check the output file for the number of imaginary frequencies. A value of zero confirms a true minimum.

-

Extract Frequencies: Tabulate the calculated vibrational frequencies and their corresponding intensities. Note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation; they are typically scaled by a factor (~0.96-0.98) for better comparison.

-

Analysis of Molecular Orbitals and Electrostatic Potential

Causality: Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[10]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It allows for the immediate identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites for non-covalent interactions like hydrogen bonding.

These properties are calculated concurrently with the single-point energy calculation on the optimized geometry.

Molecular Docking: Simulating Biological Interactions

Causality: For drug development professionals, understanding how a ligand (the molecule) might bind to a biological target (e.g., a protein receptor) is paramount. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13]

Caption: A simplified workflow for a molecular docking experiment.

Step-by-Step Methodology:

-

Prepare the Receptor:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges). This step is crucial for correctly calculating electrostatic interactions.

-

-

Prepare the Ligand:

-

Use the DFT-optimized structure of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde from Protocol 2.2.1.

-

Assign atomic charges and define rotatable bonds.

-

-

Define the Binding Site: Specify a "grid box" on the receptor that encompasses the active site where the ligand is expected to bind. The algorithm will confine its search to this space.

-

Run Docking: Use software like AutoDock Vina to perform the docking simulation. The software will systematically sample different conformations and orientations of the ligand within the binding site, scoring each "pose" based on a scoring function that estimates binding affinity.[12]

-

Analyze Results:

-

Rank the resulting poses by their binding energy (a lower value indicates stronger binding).

-

Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with specific amino acid residues in the active site.

-

Experimental Validation: Bridging Theory and Reality

While computational models are powerful, their predictions must be validated by experimental data. Spectroscopic characterization is the primary method for confirming the structure and electronic properties of a synthesized compound.

Synthesis

The synthesis of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde can be approached through electrophilic formylation of 2-(trifluoromethyl)phenol, such as the Reimer-Tiemann or Duff reaction, which introduces an aldehyde group onto the phenol ring, primarily at the ortho position. An alternative is the fluorination of a corresponding precursor like 2-hydroxy-3-methylbenzaldehyde.[14]

Spectroscopic Characterization

The following table summarizes the expected spectroscopic signatures and compares them with the insights gained from DFT calculations.

| Technique | Predicted Signature (from DFT & Chemical Principles) | Experimental Correlation |

| FT-IR | -OH Stretch: Broad band ~3200-3400 cm⁻¹ (involved in H-bonding).Aromatic C-H Stretch: Weak bands >3000 cm⁻¹.C=O Stretch: Strong, sharp band ~1650-1680 cm⁻¹ (lowered from ~1700 cm⁻¹ due to conjugation and H-bonding).C-F Stretches: Strong, complex bands ~1100-1300 cm⁻¹.Aromatic C=C Stretches: Medium bands ~1450-1600 cm⁻¹. | DFT frequency calculations (Protocol 2.2.2) provide a theoretical spectrum. Comparing the pattern of calculated (scaled) vs. experimental peaks validates the optimized structure.[15][16][17] |

| ¹H NMR | Aldehyde -CHO: Singlet, δ ~9.8-10.2 ppm (deshielded by C=O).Hydroxyl -OH: Broad singlet, δ >10 ppm (deshielded by H-bonding).Aromatic Protons: Multiplets, δ ~7.0-7.8 ppm (3H). The specific splitting pattern depends on coupling constants. | Confirms the presence and connectivity of proton environments. The downfield shifts of the -CHO and -OH protons confirm the expected electronic environment and intramolecular hydrogen bonding.[18][19] |

| ¹³C NMR | Carbonyl C=O: δ ~190-195 ppm.Aromatic Carbons: δ ~115-160 ppm. The C-OH and C-CF₃ carbons will have distinct shifts.CF₃ Carbon: Quartet (due to C-F coupling), δ ~120-125 ppm. | Provides a map of the carbon skeleton, confirming the number and type of carbon atoms. |

| UV-Vis | Expected absorptions in the UV region corresponding to π→π* (aromatic system) and n→π* (carbonyl group) electronic transitions. | Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (λₘₐₓ), which can be compared to the experimental spectrum measured in a suitable solvent.[9][20] |

Conclusion and Future Perspectives

This guide has outlined a synergistic approach, combining state-of-the-art computational methodologies with principles of experimental validation for the study of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde. The DFT calculations provide profound insights into the molecule's intrinsic electronic properties and structure, while molecular docking simulations offer a powerful means to hypothesize its biological activity. The true scientific value is realized when these theoretical predictions are used to guide and interpret experimental results.

Future research should focus on synthesizing derivatives of this scaffold to probe structure-activity relationships, using the computational framework established here to predict the effects of modifications before undertaking laborious synthesis. Investigating its potential in materials science, guided by predictions of its electronic and surface properties, represents another promising avenue. By integrating theoretical and experimental workflows, researchers can accelerate the discovery and development of novel pharmaceuticals and advanced materials based on this versatile chemical entity.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ChemSRC. (n.d.). 3-(Trifluoromethyl)benzaldehyde: A Versatile Intermediate for Advanced Chemical Synthesis.

- PubChem. (n.d.). 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde.

- ACS Publications. (n.d.). Organic Letters Ahead of Print.

- Chemcasts. (n.d.). 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS 497959-31-6) Properties.

- Benchchem. (n.d.). 3-(Trifluoromethyl)benzaldehyde.

- ResearchGate. (n.d.). UV–Vis absorption spectra of compounds 2 and 3 in THF.

- PubChemLite. (n.d.). 2-hydroxy-3-(trifluoromethoxy)benzaldehyde.

- PubChemLite. (n.d.). 2-hydroxy-3-(trifluoromethyl)benzaldehyde (C8H5F3O2).

- Stenutz. (n.d.). 2-hydroxy-3-(trifluoromethyl)benzaldehyde.

- National Institutes of Health (NIH). (n.d.). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations.

- National Center for Biotechnology Information (NCBI). (n.d.). Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus.

- NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-.

- Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.

- ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.

- International Journal of ChemTech Research. (n.d.). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applications.

- Journal of Engineering Sciences. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE ANALYSIS, SPECTRAL INVESTIGATION, DFT COMPUTATION ON BENZALDEHYDE, 2-HYDROXY,-[(2-HYDROXYPHENYL) M.

- ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations.

- Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde.

- ResearchGate. (n.d.). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides.

- National Center for Biotechnology Information (NCBI). (n.d.). Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase.

- SpectraBase. (n.d.). 2-Hydroxy-3-methylbenzaldehyde - Optional[ATR-IR] - Spectrum.

- SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde - Optional[1H NMR] - Spectrum.

- NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-.

- ChemicalBook. (n.d.). 2-METHYL-3-(TRIFLUOROMETHYL)BENZALDEHYDE(878001-20-8) 1H NMR spectrum.

- PubChem. (n.d.). 2-Hydroxy-3-(trifluoromethyl)benzaldehyde.